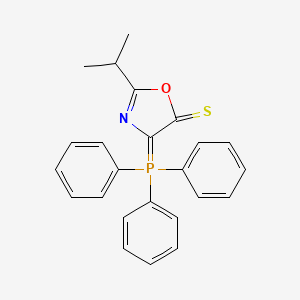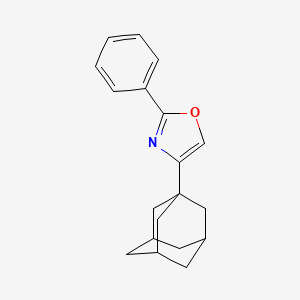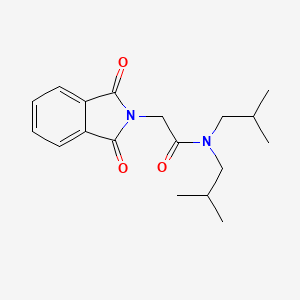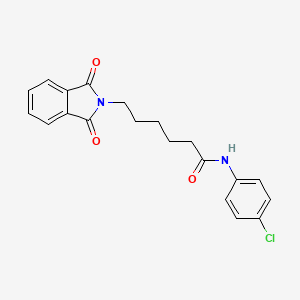
2-(Propan-2-yl)-4-(triphenylphosphonio)-1,3-oxazole-5-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a triphenylphosphonium group, and a sulfanide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE typically involves multiple steps, starting with the formation of the oxazole ring One common method involves the cyclization of an appropriate precursor under acidic or basic conditionsThe final step involves the incorporation of the sulfanide group, which can be done using a thiol or sulfide source under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE undergoes various chemical reactions, including:
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Toluene, dichloromethane, ethanol
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Various reduced forms depending on the specific conditions
Substitution: Compounds with different nucleophiles replacing the triphenylphosphonium group
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets through its functional groups makes it a candidate for the development of therapeutic agents .
Industry
In the materials science field, [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism by which [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylphosphonium group can facilitate binding to specific sites, while the oxazole ring and sulfanide group can participate in various chemical reactions within the biological system . These interactions can lead to changes in the activity of the target molecules, resulting in the desired therapeutic or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFIDE
- [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFOXIDE
- [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFONE
Uniqueness
The uniqueness of [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C24H22NOPS |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
2-propan-2-yl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C24H22NOPS/c1-18(2)22-25-23(24(28)26-22)27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
Clé InChI |
PVYXNTFBOZZALG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'~1~,N'~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide](/img/structure/B11706004.png)

![3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11706013.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B11706020.png)
![Ethyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11706026.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11706031.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11706036.png)
![2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11706047.png)

![2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11706055.png)
![2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B11706076.png)

